

Chemical structure and properties of 3-(Piperidin-1-ylsulfonyl)phenylboronic acid

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Compound of Interest

Compound Name: 3-(Piperidin-1-ylsulfonyl)phenylboronic acid

Cat. No.: B1312709

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An In-depth Technical Guide to 3-(Piperidin-1-ylsulfonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Piperidin-1-ylsulfonyl)phenylboronic acid is a synthetic organoboron compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structure, featuring a phenylboronic acid moiety combined with a piperidinylsulfonyl group, suggests its potential as a versatile building block in the synthesis of complex organic molecules and as a candidate for biological screening. Phenylboronic acids are renowned for their utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon bonds. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties. This guide provides a comprehensive overview of the known chemical structure and properties of **3-(Piperidin-1-ylsulfonyl)phenylboronic acid**, alongside a discussion of its potential applications based on the activities of structurally related compounds.

Chemical Structure and Properties

The chemical structure of **3-(Piperidin-1-ylsulfonyl)phenylboronic acid** is characterized by a central benzene ring substituted with a boronic acid group ($-B(OH)_2$) at the 1-position and a piperidin-1-ylsulfonyl group at the 3-position.

Molecular Structure:

A summary of its key chemical and physical properties is presented in the table below.

Property	Value	Reference
CAS Number	690662-96-5	[1]
Molecular Formula	C ₁₁ H ₁₆ BNO ₄ S	[1]
Molecular Weight	269.13 g/mol	[1]
Melting Point	166-168 °C	[1]
Density	1.37 g/cm ³ (Predicted)	[1]
SMILES	OB(O)c1cccc(c1)S(=O)(=O)N2CCCCC2	
InChI Key	HQOWPGGTRBFYFE-UHFFFAOYSA-N	

Synthesis and Reactivity

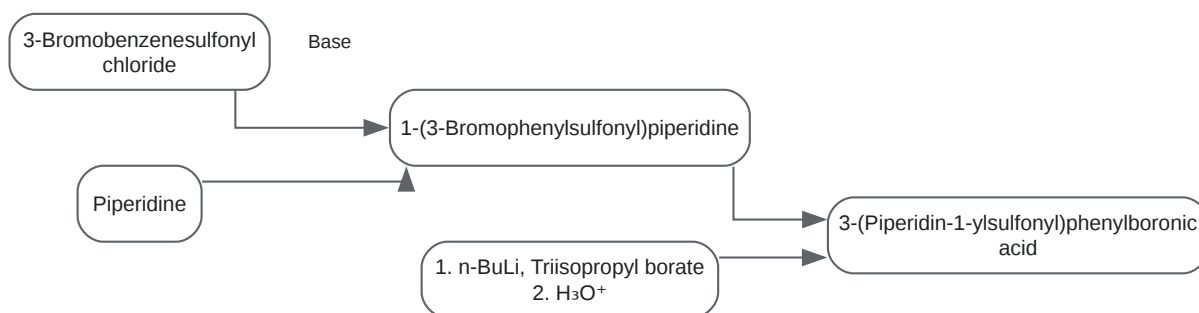
While a specific, detailed experimental protocol for the synthesis of **3-(Piperidin-1-ylsulfonyl)phenylboronic acid** is not readily available in peer-reviewed literature, its structure suggests a plausible synthetic route based on established methodologies for analogous compounds.

Postulated Synthetic Pathway

A likely synthetic approach would involve a two-step process starting from 3-bromobenzenesulfonyl chloride:

- **Sulfonamide Formation:** Reaction of 3-bromobenzenesulfonyl chloride with piperidine in the presence of a base to form 1-(3-bromophenylsulfonyl)piperidine.

- **Borylation:** Conversion of the resulting aryl bromide to the corresponding boronic acid. This can be achieved via a lithium-halogen exchange followed by quenching with a trialkyl borate (e.g., triisopropyl borate) and subsequent acidic workup, or through a palladium-catalyzed cross-coupling reaction with a boron source like bis(pinacolato)diboron.

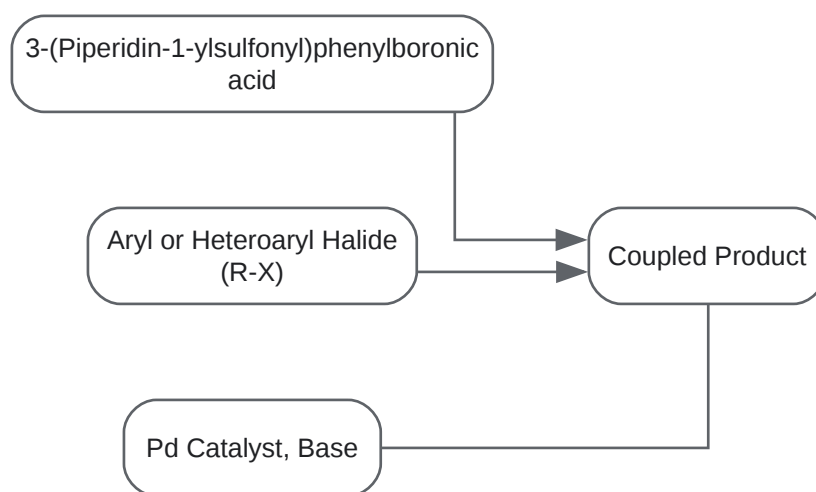


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A plausible synthetic route to the target compound.

Reactivity and Potential Applications in Synthesis

The primary utility of **3-(Piperidin-1-ylsulfonyl)phenylboronic acid** in organic synthesis is expected to be as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.^[2] This reaction is a powerful tool for the formation of biaryl and heteroaryl-aryl structures, which are common motifs in biologically active molecules.^[3]



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General scheme of a Suzuki-Miyaura cross-coupling reaction.

Biological and Pharmacological Profile

Currently, there is a lack of publicly available data on the specific biological activity, pharmacological profile, or involvement in signaling pathways of **3-(Piperidin-1-ylsulfonyl)phenylboronic acid**. However, the structural motifs present in the molecule allow for informed speculation on its potential areas of application in drug discovery.

The piperidine moiety is a common feature in a vast array of pharmaceuticals with diverse biological activities.[4] Its presence can influence a compound's solubility, lipophilicity, and ability to interact with biological targets. The sulfonamide group is another important pharmacophore, found in various drugs including antibiotics, diuretics, and anti-inflammatory agents.[5] Finally, boronic acids themselves have emerged as a class of enzyme inhibitors, with bortezomib, a proteasome inhibitor for the treatment of multiple myeloma, being a prominent example.

Given these components, **3-(Piperidin-1-ylsulfonyl)phenylboronic acid** could be investigated for a range of potential therapeutic applications, including but not limited to:

- **Enzyme Inhibition:** The boronic acid functional group could act as a warhead to form a reversible covalent bond with serine, threonine, or cysteine residues in the active sites of various enzymes.
- **Receptor Antagonism/Agonism:** The overall molecular structure could allow for binding to various cell surface or intracellular receptors.
- **Anti-inflammatory or Anticancer Activity:** The combination of the sulfonamide and piperidine groups, common in anti-inflammatory and anticancer agents, suggests these as potential areas of investigation.[5]

Experimental Data and Protocols

As of the latest available information, specific experimental protocols for the synthesis, purification, and analysis of **3-(Piperidin-1-ylsulfonyl)phenylboronic acid**, as well as detailed reports of its use in biological assays, have not been published in the scientific literature.

Researchers interested in this compound would likely need to develop and optimize these protocols based on general methods for similar compounds.

Conclusion

3-(Piperidin-1-ylsulfonyl)phenylboronic acid is a compound with significant potential as a building block in organic synthesis and as a lead structure in drug discovery. Its chemical properties are largely inferred from its structure and the known characteristics of its constituent functional groups. While specific biological data is currently unavailable, its structural features suggest that it could be a valuable candidate for screening in a variety of therapeutic areas. Further research is required to fully elucidate its synthetic accessibility, reactivity, and pharmacological profile. The information provided in this guide serves as a foundational resource for scientists and researchers embarking on the study of this intriguing molecule.

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References

- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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